molecular formula C12H6BrCl2NO B12619780 (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone CAS No. 920032-80-0

(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B12619780
CAS No.: 920032-80-0
M. Wt: 330.99 g/mol
InChI Key: LYKQCBJCSMSCEC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone: is an organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a phenyl ring substituted with chlorine atoms at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone typically involves the following steps:

    Bromination of Pyridine: Pyridine is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Methanone: The brominated pyridine is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanone group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines and phenyl derivatives depending on the specific reactions and reagents used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

  • (5-Chloropyridin-2-yl)(2,4-dichlorophenyl)methanone
  • (5-Fluoropyridin-2-yl)(2,4-dichlorophenyl)methanone
  • (5-Iodopyridin-2-yl)(2,4-dichlorophenyl)methanone

Uniqueness:

  • The presence of the bromine atom at the 5-position of the pyridine ring and the chlorine atoms at the 2- and 4-positions of the phenyl ring gives (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone unique electronic and steric properties, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

920032-80-0

Molecular Formula

C12H6BrCl2NO

Molecular Weight

330.99 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C12H6BrCl2NO/c13-7-1-4-11(16-6-7)12(17)9-3-2-8(14)5-10(9)15/h1-6H

InChI Key

LYKQCBJCSMSCEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

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